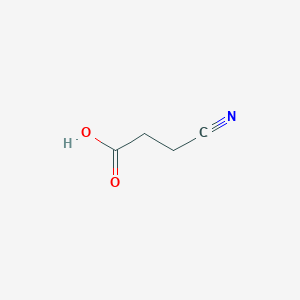

3-Cyanopropanoic acid

Description

Properties

IUPAC Name |

3-cyanopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYQHDXDCJQOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294608 | |

| Record name | 3-Cyanopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16051-87-9 | |

| Record name | 16051-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyanopropanoic Acid and Its Precursors

Chemoenzymatic Synthesis Routes

Chemoenzymatic strategies for producing 3-cyanopropanoic acid leverage the high selectivity of enzymes to convert biomass-derived starting materials, such as amino acids, into valuable nitriles. wur.nl These methods often operate under mild reaction conditions and can offer improved yields and selectivities compared to purely chemical approaches.

Enzymatic Conversion of Amino Acids to Nitriles

A key biocatalytic transformation in this context is the oxidative decarboxylation of amino acids to form nitriles. This reaction provides a direct pathway from abundant, bio-based feedstocks to functionalized nitriles.

A notable chemoenzymatic process for the synthesis of this compound involves the use of glutamic acid, the most abundant amino acid in biomass. tudelft.nl This one-pot reaction utilizes a vanadium chloroperoxidase (VCPO) from the fungus Curvularia inaequalis in the presence of a halide salt and hydrogen peroxide. tudelft.nlbohrium.comrsc.org The enzyme catalyzes the formation of hypohalous acid, which then mediates the oxidative decarboxylation of glutamic acid to yield this compound. rsc.orgresearchgate.net This method has been shown to achieve high conversion and selectivity for the desired nitrile product. wur.nlrsc.org

The efficiency of the conversion of glutamic acid to this compound is highly dependent on the reaction parameters. The vanadium chloroperoxidase from Curvularia inaequalis (CiVCPO) exhibits optimal activity in a mildly acidic environment, with a pH of around 5.6 being favorable. tudelft.nlresearchgate.net The temperature is also a critical factor, with reactions typically performed at room temperature (around 22-25°C). tudelft.nlresearchgate.net The concentrations of the substrates, including glutamic acid, hydrogen peroxide, and the halide catalyst (typically bromide), must be carefully controlled. For instance, continuous addition of hydrogen peroxide using a syringe pump has been employed to maintain a steady, low concentration, which is crucial for preventing enzyme inactivation. tudelft.nl

| Parameter | Optimal Value | Source(s) |

| pH | 5.6 | tudelft.nlresearchgate.net |

| Temperature | 22-25°C | tudelft.nlresearchgate.net |

| Substrate (Glutamic Acid) Concentration | Up to 100 mM | tudelft.nltudelft.nl |

| Halide (NaBr) Concentration | Catalytic amounts (e.g., 0.5 mM) | tudelft.nlresearchgate.net |

The performance of the chemoenzymatic system can be limited by inhibition from both the product and the substrates. Research has demonstrated that this compound, the product of the reaction, acts as an inhibitor of vanadium chloroperoxidase (VCPO). tudelft.nluva.nl In one study, the enzyme's activity was reduced by 50% in the presence of 75 mM this compound. uva.nl Hydrogen peroxide, a necessary co-substrate, can also inactivate the enzyme, particularly at high concentrations. researchgate.net Interestingly, glutamate (B1630785), the starting amino acid, shows limited inhibition of CiVCPO, with only a 23% reduction in activity observed even at a high concentration of 500 mM. uva.nl In coupled enzyme systems where alcohol oxidase (AOX) is used to generate hydrogen peroxide, it has been noted that the brominating species (HOBr) formed by VCPO can inhibit AOX. wur.nlwur.nl

Translating the laboratory-scale synthesis of this compound to a larger, preparative scale requires addressing challenges such as product inhibition and maintaining enzyme stability over extended periods. tudelft.nltudelft.nl Research has focused on fed-batch strategies, where the substrates are added gradually to the reaction mixture. This approach helps to keep the concentrations of potentially inhibitory species, like hydrogen peroxide and the product itself, at low levels. tudelft.nl In one study, a five-fold increase in the initial L-glutamic acid concentration to 25 mM, with controlled addition of H₂O₂, resulted in complete conversion to this compound within approximately 5 hours. tudelft.nl Further increasing the glutamate concentration to 100 mM still yielded almost complete conversion (96%). tudelft.nl These results demonstrate the potential for achieving high product titers and catalyst performance, paving the way for the semi-preparative enzymatic oxidative decarboxylation of glutamate. tudelft.nltudelft.nl

Nitrilase Regioselectivity in Succinonitrile (B93025) Conversion to this compound

Chemical Synthesis Approaches

Alongside biocatalytic methods, traditional chemical synthesis offers robust routes to this compound and its precursors.

A common chemical route to precursors of this compound involves the addition of a cyanide source to acrylonitrile (B1666552). The reaction of acrylonitrile with hydrogen cyanide yields succinonitrile. wikipedia.orgchemistryviews.org This process, known as cyanoethylation, is a well-established method for forming carbon-carbon bonds. wikipedia.org Succinonitrile is a direct precursor that can then be selectively hydrolyzed to this compound, often using the biocatalytic methods described previously.

The synthesis of bio-based succinonitrile has been explored starting from glutamic acid, an amino acid abundant in plant proteins. chemistryviews.org In one pathway, glutamic acid is first converted to its intermediate, this compound. researchgate.netchemistryviews.org Subsequently, this compound can be converted into succinonitrile via a palladium(II)-catalyzed reaction with acetonitrile, achieving high selectivity. chemistryviews.org This demonstrates a chemo-enzymatic pathway where a bio-derived intermediate is converted to a key chemical precursor.

Additionally, acrylonitrile itself can be produced through various routes, including green chemistry pathways starting from renewable feedstocks like glutamic acid. This involves the oxidative decarboxylation of glutamic acid to this compound, followed by a decarbonylation-elimination step to yield acrylonitrile. wikipedia.orgatamanchemicals.comscispace.com

Oxidative Decarboxylation of L-Glutamic Acid

The transformation of L-glutamic acid, an abundant amino acid, into this compound is a notable bio-based synthetic route. tudelft.nl This conversion is achieved through oxidative decarboxylation, a process that removes a carboxyl group and oxidizes the amino group to a nitrile. rsc.orgwur.nl This reaction positions this compound as a key intermediate for the synthesis of industrially significant chemicals like acrylonitrile and succinonitrile from biomass sources. rsc.orgnih.gov

The reaction can be mediated by hypobromite (B1234621) (HOBr), which can be generated in-situ to maintain low concentrations and minimize undesirable side reactions. tudelft.nl Studies have shown that in the presence of a catalytic amount of sodium bromide (0.1 equivalents), L-glutamic acid is converted with high selectivity to this compound. wur.nl In contrast, the structurally similar aspartic acid shows much lower conversion and selectivity under the same conditions, highlighting a significant difference in reactivity. wur.nl

Enzymatic methods have also been developed for this transformation. rsc.org Vanadium chloroperoxidase (VCPO) from the fungus Curvularia inaequalis has been successfully used to catalyze the selective conversion of glutamic acid into this compound using a catalytic amount of a halide salt and hydrogen peroxide. tudelft.nlnih.gov Research into this chemoenzymatic approach has focused on scaling up the process by increasing substrate loads, identifying and overcoming limitations such as product inhibition. tudelft.nl

Trichloroisocyanuric acid (TCCA) serves as an effective oxidizing agent for the oxidative decarboxylation of α-amino acids to yield nitriles. lookchem.com This method has been specifically applied to convert L-glutamic acid (in the form of monosodium glutamate, MSG) into this compound. The reaction is typically performed in water at controlled temperatures. sciencemadness.org

The process involves the slow addition of TCCA to an aqueous solution of MSG and sodium hydroxide (B78521), kept cool in an ice bath to manage the exothermic reaction and vigorous carbon dioxide evolution. sciencemadness.org After the addition is complete, the reaction is stirred for a period to ensure completion. The byproduct, cyanuric acid, is then removed by filtration. sciencemadness.org The this compound is subsequently isolated from the filtrate by acidification and extraction with an organic solvent like ethyl acetate (B1210297). sciencemadness.org

Table 1: Reaction Parameters for TCCA Oxidation of Monosodium Glutamate sciencemadness.org

| Parameter | Value |

| Substrate | Monosodium Glutamate (MSG) Monohydrate |

| Oxidizing Agent | Trichloroisocyanuric Acid (TCCA) 96% |

| Base | Sodium Hydroxide (NaOH) |

| Solvent | Water |

| Temperature Control | Ice bath, kept below 30°C during addition |

| Post-Reaction Stir Time | 10 minutes in ice bath, 30 minutes at room temp. |

| Workup | Filtration, Acidification (HCl), Extraction (Ethyl Acetate) |

Conversion of 3-(4-chlorophenyl)-3-cyanoacrylic acid to 3-(4-chlorophenyl)-3-cyanopropanoic acid via in-situ Reduction

An improved process for synthesizing 3-(4-chlorophenyl)-3-cyanopropanoic acid, an intermediate for the pharmaceutical Baclofen, involves a two-step, one-pot reaction. google.comgoogle.comjustia.com The synthesis begins with the reaction of 2-(4-chlorophenyl)acetonitrile with glyoxylic acid in the presence of a base to yield the intermediate, 3-(4-chlorophenyl)-3-cyanoacrylic acid. wipo.intthieme-connect.comipqwery.com

Following the formation of this acrylic acid derivative, an in-situ reduction of the carbon-carbon double bond is performed. google.comjustia.com This is achieved by adding a reducing agent directly to the reaction mixture without isolating the intermediate. google.com Sodium borohydride (B1222165) is a commonly used reducing agent for this step. google.com The reaction is typically stirred at a moderate temperature (e.g., 55°C) to facilitate the reduction, after which the desired product, 3-(4-chlorophenyl)-3-cyanopropanoic acid, can be isolated. google.com

Reaction of 2-(4-chlorophenyl)acetonitrile with Haloacetic Acid

An alternative route to 3-(4-chlorophenyl)-3-cyanopropanoic acid involves the direct C-alkylation of 2-(4-chlorophenyl)acetonitrile with a haloacetic acid, such as chloroacetic acid. justia.comwipo.intipqwery.com This method avoids the acrylic acid intermediate and subsequent reduction step. The reaction is carried out in the presence of a base in a suitable solvent. google.comgoogle.com

A study of this reaction explored various bases, including sodium carbonate, potassium carbonate, sodium hydroxide, and potassium hydroxide, to generate the necessary carbanion from the starting nitrile. thieme-connect.com In a large-scale example, the reaction was performed using 2-(4-chlorophenyl)acetonitrile and chloroacetic acid in dimethyl sulfoxide (B87167) (DMSO). thieme-connect.com A combination of potassium carbonate and potassium hydroxide was used as the base, with the reaction temperature maintained at 10–15°C. thieme-connect.com This approach offers high selectivity because the acidity of the alpha-carbon in the product is significantly reduced due to the presence of the carboxylate anion, thus minimizing the risk of overalkylation. thieme-connect.com

Table 2: Reagents for Large-Scale Synthesis of 3-(4-chlorophenyl)-3-cyanopropanoic Acid thieme-connect.com

| Reagent | Role |

| 2-(4-chlorophenyl)acetonitrile | Starting Nitrile |

| Chloroacetic acid | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | Base |

| Potassium Hydroxide (KOH) | Base |

| Dimethyl Sulfoxide (DMSO) | Solvent |

Formation from Aqueous Chlorination of Humic Acid

This compound has been identified as a byproduct of the aqueous chlorination of humic acid, particularly at high chlorine-to-carbon ratios. nih.gov Humic substances are complex organic materials present in soil and water. up.wroc.pl During drinking water disinfection, the reaction of chlorine with these naturally occurring organic materials can form a variety of disinfection byproducts. who.int

In a study investigating these byproducts, the chlorination of soil-derived humic acid at a chlorine-to-carbon ratio of 3.35:1 was shown to produce new classes of compounds, including cyano-substituted aliphatic monobasic acids. nih.gov Among these, this compound was definitively identified. nih.gov This formation is believed to originate from the nitrogen-containing elements within the humic substance structure. nih.gov Further investigation showed that cyanopropanoic acid itself can react readily with chlorine. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Cyanopropanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 3-cyanopropanoic acid undergoes typical reactions characteristic of this functional group, primarily involving nucleophilic acyl substitution.

The hydroxyl group of the carboxylic acid can be replaced by a chloride atom to form the highly reactive acyl chloride, 3-cyanopropanoyl chloride. This transformation is a crucial step for activating the carboxylic acid towards further nucleophilic attack. A common method for this conversion is the reaction of this compound with thionyl chloride (SOCl₂), often under reflux conditions. Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be employed. The reaction with thionyl chloride is particularly efficient as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. ucsb.edu

The general mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent internal rearrangement to release SO₂ and form the acyl chloride. ucsb.edu

Table 1: Synthesis of 3-Cyanopropanoyl chloride

| Reactant | Reagent | Conditions | Product | Purity |

|---|

This table summarizes the synthesis of 3-cyanopropanoyl chloride from this compound.

3-Cyanopropanoyl chloride is highly susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This reactivity allows for the synthesis of various carboxylic acid derivatives.

Amide Formation: It reacts readily with primary and secondary amines to yield the corresponding N-substituted amides.

Ester Formation: Reaction with alcohols leads to the formation of esters.

These nucleophilic acyl substitution reactions proceed via a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. The reactions are typically fast and can be carried out under mild conditions. vulcanchem.com

In the presence of water, 3-cyanopropanoyl chloride is readily hydrolyzed back to this compound and hydrogen chloride. vulcanchem.com This reaction highlights the need for anhydrous conditions when handling the acyl chloride to prevent its degradation.

While the reduction of the acyl chloride group to an alcohol is a standard transformation, the reduction of 3-cyanopropanoyl chloride often focuses on the nitrile group. For instance, using strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the cyano group to a primary amine.

Formation of Acyl Chlorides (e.g., 3-Cyanopropanoyl chloride)

Reactions Involving the Nitrile Moiety

The nitrile group (C≡N) in this compound also participates in a variety of important chemical transformations, including reduction and enzymatic hydrolysis.

The nitrile group can be reduced to a primary amine (–CH₂NH₂). This is a synthetically valuable reaction for the introduction of an amino group. Common methods for this reduction include:

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.orgstudymind.co.uk This is often the preferred industrial method. studymind.co.uk

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether effectively reduce nitriles to primary amines. studymind.co.ukchemistrysteps.com The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced. chemistrysteps.com

Biocatalysis offers a highly selective and environmentally benign alternative for transforming the nitrile group. pageplace.de Enzymes, particularly nitrilases, have been extensively studied for their ability to hydrolyze nitriles.

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia (B1221849), often with high chemo- and regioselectivity under mild conditions. google.comthieme-connect.de This avoids the use of harsh acidic or basic conditions required for chemical hydrolysis. google.com

A significant application is the chemoenzymatic synthesis involving derivatives of this compound. For example, the nitrilase from Acidovorax facilis 72W has been used for the highly chemoselective hydrolysis of this compound methyl ester. google.com In this biotransformation, the nitrile group is selectively hydrolyzed to a carboxylic acid, leaving the ester group intact, to produce butanedioic acid monomethyl ester in high yield. pageplace.degoogle.com

Furthermore, chemoenzymatic processes have been developed for the synthesis of this compound itself. Vanadium chloroperoxidase (VCPO) from the fungus Curvularia inaequalis can catalyze the oxidative decarboxylation of glutamic acid to produce this compound with high selectivity. nih.govrsc.org This reaction is a key step in producing industrially relevant chemicals from biomass. nih.gov

Table 2: Chemoenzymatic Transformations Involving this compound and its Derivatives

| Enzyme | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrilase (Acidovorax facilis 72W) | This compound methyl ester | Butanedioic acid monomethyl ester | 100 | pageplace.de |

This table presents research findings on the chemoenzymatic reactions related to this compound.

Complexation and Catalysis

Palladium Complex Formation with this compound

This compound is known to form complexes with palladium, a characteristic that is pivotal to its role in various catalytic reactions. biosynth.com The interaction between the cyano and carboxylic acid groups of the molecule with the palladium center can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity and selectivity. While detailed structural elucidation of specific this compound-palladium complexes is a subject of ongoing research, the formation of such complexes is a critical first step in several palladium-catalyzed transformations. The coordination of the nitrile group to a palladium(II) center can activate the cyano group for subsequent reactions.

Role in Palladium-Catalyzed Isomerization/(Cyclo)carbonylation Reactions

In the realm of palladium-catalyzed reactions, this compound and its derivatives can be observed as products under specific conditions, particularly in the context of amidocarbonylation. The formation of these cyanoacids is influenced by the reaction conditions, such as the acidity of the medium and the nature of the ligands coordinated to the palladium catalyst.

Mechanistic Models of Cyanoacid Formation in Amidocarbonylation

In palladium-catalyzed isomerizing amidocarbonylation of pentenamides, the formation of cyanoacids, including 2-ethyl-3-cyanopropionic acid, has been reported. universiteitleiden.nl This occurs under weakly acidic conditions where the O-coordination of the amide functionality is favored. The proposed mechanism involves a novel intramolecular tandem de-hydrating hydroxycarbonylation reaction of the pentenamide substrates. universiteitleiden.nl This pathway competes with the desired cyclization to form imide products, which is favored under strongly acidic conditions that promote N-coordination of the amide. universiteitleiden.nl The formation of cyanoacids is not limited to intramolecular reactions and has also been observed in intermolecular amidocarbonylation reactions with alkene and amide substrates. universiteitleiden.nl

The general mechanism for palladium-catalyzed carbonylation reactions often starts with the formation of a cationic palladium hydride species, which is generated from a Pd(0) precursor in the presence of an acid. nih.gov This palladium hydride then inserts into an alkene to form an alkyl-palladium intermediate. Subsequent CO insertion leads to an acyl-palladium species. The fate of this intermediate determines the final product. In the context of cyanoacid formation, a series of steps including dehydration and hydrolysis are proposed to occur. universiteitleiden.nlnih.gov

Influence of Acid Co-catalysts on Regioselectivity

Acid co-catalysts play a crucial role in directing the regioselectivity of palladium-catalyzed reactions. In the context of hydroallylation of alkynes, the combination of a monophosphine ligand and a carboxylic acid promotes the formation of 1,5-dienes through a pathway involving the isomerization of alkynes to allenes. rsc.org The Brønsted acid facilitates the formation of an active Pd(II)-H catalyst. rsc.org An excess of a strong acid co-catalyst can ensure that the rate of double-bond isomerization is faster than the rate of product formation, leading to a consistent product mixture regardless of the starting alkene isomer. universiteitleiden.nl

In hydrochlorocarbonylation of alkenes, the use of chlorosilane and acetic acid as a mild in situ source of HCl was found to be effective. nih.gov The choice of ligands in conjunction with the acid source influences the regioselectivity, with monophosphine ligands favoring branched products and bisphosphine ligands favoring linear products. nih.gov Similarly, in hydroethoxycarbonylation, Lewis acids like AlCl₃ have been shown to enhance the catalytic activity of palladium phosphine (B1218219) complexes. researchgate.net The nature of the acid, whether Brønsted or Lewis, and its concentration can significantly impact the reaction pathway and the distribution of linear versus branched products. rsc.orgresearchgate.net

| Reaction Type | Acid Co-catalyst | Ligand Type | Effect on Regioselectivity | Resulting Product(s) |

| Hydroallylation of Alkynes | Carboxylic Acid | Monophosphine | Promotes isomerization to allenes | 1,5-Dienes |

| Amidocarbonylation of Pentenamides | Strong Acid | Bulky Diphosphane | Favors N-coordination | Cyclic Imides |

| Amidocarbonylation of Pentenamides | Weak Acid | Bulky Diphosphane | Favors O-coordination | Cyanoacids |

| Hydrochlorocarbonylation of Alkenes | Acetic Acid/Chlorosilane | Monophosphine | Favors branched pathway | Branched Alkyl Acid Chlorides |

| Hydrochlorocarbonylation of Alkenes | Acetic Acid/Chlorosilane | Bisphosphine | Favors linear pathway | Linear Alkyl Acid Chlorides |

| Hydroethoxycarbonylation of Octene-1 | Lewis Acid (e.g., AlCl₃) | Triphenylphosphine | - | Mixture of linear and branched esters |

Electrochemical Transformations

Electro-oxidative Decarboxylation of Glutamic Acid Methyl Ester to this compound Methyl Ester

The electrochemical synthesis of this compound methyl ester from L-glutamic acid 5-methyl ester represents a sustainable approach to producing valuable nitrogen-containing chemicals from biomass-derived feedstocks. rsc.orgnih.gov This transformation is achieved through an electro-oxidative decarboxylation process, often mediated by a bromide salt.

The reaction is typically carried out in an undivided electrochemical cell using platinum and titanium electrodes. rsc.org L-glutamic acid 5-methyl ester and a bromide salt, such as sodium bromide (NaBr) or ammonium (B1175870) bromide (NH₄Br), are dissolved in a mixed solvent system like methanol-d4 (B120146) and D₂O. rsc.org A constant current density is applied to drive the reaction. The bromide salt acts as a mediator in the reaction.

During the electrolysis, the following key steps are believed to occur:

The bromide ions are oxidized at the anode to form hypobromite (B1234621).

The electrogenerated hypobromite then chemically oxidizes the amino acid ester.

This oxidation leads to the decarboxylation of the amino acid ester and the formation of the corresponding nitrile, this compound methyl ester.

The use of ammonium bromide as a mediator was found to be advantageous over sodium bromide, as it prevented the formation of an inorganic solid at the counter electrode. rsc.org The product, this compound methyl ester, can be subsequently saponified to yield this compound. rsc.org This electrochemical method is part of a broader strategy to synthesize adiponitrile, a key monomer for nylon production, from renewable glutamic acid. nih.gov

Electrochemical Stability of Reaction Intermediates and Products

Under non-Kolbe electrolysis conditions, the initial electrochemical step involves the formation of a highly reactive and unstable acyloxy radical from this compound. rsc.org This intermediate rapidly undergoes decarboxylation to form a carbocation. The formation of this carbocation intermediate is a critical juncture in the reaction, leading to the generation of non-Kolbe products. rsc.org

The primary product of the non-Kolbe electrolysis of this compound is acrylonitrile (B1666552). However, under the electrolysis conditions, acrylonitrile itself is electrochemically unstable and can undergo further reactions. rsc.org The product solution from the electrolysis of this compound also contains Hofer-Moest products, namely 3-hydroxypropanenitrile and 3-methoxypropanenitrile, which arise from the reaction of the carbocation intermediate with the solvent (in this case, containing methanol (B129727) and water). rsc.org The formation of these products provides clear evidence for the existence of the carbocation intermediate.

The electrochemical stability of acrylonitrile is a significant factor, as its instability leads to the formation of undesired oligomers. rsc.org The presence of these oligomers has been confirmed through 1H-NMR analysis of the product mixture after electrolysis. rsc.org

A summary of the key products formed during the non-Kolbe electrolysis of this compound is presented in the table below.

| Product Name | Chemical Formula | Formation Pathway |

| Acrylonitrile | C₃H₃N | Non-Kolbe electrolysis of this compound |

| 3-Hydroxypropanenitrile | C₃H₅NO | Hofer-Moest reaction of the carbocation intermediate with water |

| 3-Methoxypropanenitrile | C₄H₇NO | Hofer-Moest reaction of the carbocation intermediate with methanol |

| Oligoacrylonitrile | (C₃H₃N)n | Oligomerization of acrylonitrile |

Oligomerization Pathways in Electrochemical Reactions

A significant side reaction during the non-Kolbe electrolysis of this compound is the oligomerization of the primary product, acrylonitrile. rsc.org This process is a key consideration in optimizing the yield of the desired monomeric product. Two primary mechanisms for acrylonitrile oligomerization have been considered: anionic and radical pathways.

Research investigating the nature of this oligomerization has provided evidence against an anionic pathway under typical electrolysis conditions. rsc.org When destabilized acrylonitrile was added to a solution of this compound in deuterated methanol without the application of an electric current, no oligomer formation was observed. rsc.org This suggests that an anionic oligomerization mechanism is not operative under these conditions.

Conversely, a radical-initiated pathway for the oligomerization of acrylonitrile has been proposed. rsc.org The acyloxy radical, formed in the initial step of the electrolysis of this compound, is a potential initiator for this radical polymerization. This highly reactive radical can attack an acrylonitrile molecule, initiating a chain reaction that leads to the formation of oligoacrylonitrile. rsc.org The oligomerization process continues until a termination step occurs.

The extent of oligomer formation is influenced by the electrochemical reaction conditions. Notably, the applied current density has a significant impact on the formation of oligomers. It has been observed that a decrease in the current density leads to an increase in the signals corresponding to oligomers in the 1H-NMR spectrum of the product mixture. rsc.org This relationship is detailed in the table below.

| Current Density (mA cm⁻²) | Observation on Oligomer Formation |

| 40 | Lower relative intensity of oligomer signals |

| 20 | Higher relative intensity of oligomer signals |

The formation of oligoacrylonitrile represents an undesired reaction pathway that reduces the yield of acrylonitrile. rsc.org Efforts to suppress this side reaction have included the use of inhibitors or retarders. The combination of oxygen and 4-methoxyphenol (B1676288) (MEHQ) has been shown to reduce the formation of oligomers and increase the selectivity for acrylonitrile. rsc.org

Applications of 3 Cyanopropanoic Acid in Advanced Organic Synthesis

Building Block for Complex Molecules and Fine Chemicals

3-Cyanopropanoic acid serves as a valuable starting material in the synthesis of more complex chemical structures, including pharmaceuticals and agrochemicals. smolecule.com The presence of both a nucleophilic and an electrophilic center within one molecule allows for a variety of chemical transformations. For instance, the carboxylic acid group can be converted into an acyl chloride, which is highly reactive toward nucleophiles, enabling the formation of amides and esters. Simultaneously, the cyano group can undergo reduction to form an amine or be involved in other addition reactions. This dual reactivity makes it a key intermediate for creating intricate molecules with potential bioactivity, finding use in medicinal chemistry for the synthesis of compounds like enzyme inhibitors and receptor ligands. smolecule.com

Precursor for Industrially Relevant Substances

Beyond fine chemicals, this compound is a crucial intermediate in the production pathways of large-scale industrial chemicals, particularly those derived from bio-based feedstocks. It is a key component in routes designed to create sustainable alternatives to petrochemical-based products. nih.gov

Succinonitrile (B93025) is a significant chemical intermediate, primarily because it is the direct precursor to 1,4-diaminobutane (B46682), a monomer used in high-performance polyamides. wur.nlnih.gov

A notable application of this compound is its conversion to succinonitrile. wur.nl This transformation can be achieved through a palladium(II)-catalyzed equilibrium reaction with acetonitrile. nih.govchemistryviews.org Research has demonstrated that this method can achieve a conversion rate of 62% with a selectivity for succinonitrile approaching 100%. wur.nlnih.govchemistryviews.org This catalytic process represents a "water shuffling" reaction where the palladium catalyst facilitates the dehydration of an amide intermediate in the presence of acetonitrile. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Succinonitrile

| Parameter | Finding | Source |

| Reactants | This compound, Acetonitrile | wur.nlchemistryviews.org |

| Catalyst | Palladium(II) | wur.nlnih.gov |

| Conversion Rate | 62% | wur.nlchemistryviews.org |

| Selectivity | ~100% | wur.nlnih.govchemistryviews.org |

The succinonitrile produced from this compound is a valuable intermediate for the production of 1,4-diaminobutane (also known as putrescine). chemistryviews.orggoogle.com 1,4-diaminobutane is a key monomer in the manufacturing of industrial polyamides such as nylon-4,6. google.comaip.org The conversion is accomplished through the hydrogenation of succinonitrile, typically in the presence of a suitable catalyst like Raney cobalt. google.comgoogle.com This bio-based route, starting from renewable resources that can yield this compound, offers a sustainable pathway to producing high-performance polymers. wur.nlchemistryviews.org

Acrylonitrile (B1666552) is a major commodity chemical used to produce a wide range of plastics and synthetic fibers, including polyacrylonitrile (B21495), styrene-acrylonitrile (SAN), and acrylonitrile butadiene styrene (B11656) (ABS). wikipedia.orgatamanchemicals.com Green chemistry routes are being explored to produce acrylonitrile from renewable feedstocks, with this compound being a key intermediate in one such pathway. wikipedia.orgatamanchemicals.com

One of the bio-based routes to acrylonitrile involves a two-step process starting from glutamic acid, which is first converted to this compound via oxidative decarboxylation. kompozit.org.trrsc.orgresearchgate.net The subsequent and final step is the conversion of this compound to acrylonitrile. wikipedia.orgatamanchemicals.comkompozit.org.tr This transformation is achieved through a decarbonylation-elimination reaction, a process that removes a molecule of carbon monoxide and water. kompozit.org.trrsc.org This reaction is typically facilitated by a palladium catalyst. rsc.orgresearchgate.net This pathway is part of a broader effort to develop more sustainable methods for producing large-volume industrial chemicals. kompozit.org.tr

Table 2: Synthesis Route to Acrylonitrile via this compound

| Step | Reaction | Intermediate/Product | Catalyst/Conditions | Source |

| 1 | Oxidative Decarboxylation | This compound | From Glutamic Acid | kompozit.org.trrsc.orgresearchgate.net |

| 2 | Decarbonylation-Elimination | Acrylonitrile | Palladium Catalyst | rsc.orgresearchgate.net |

Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceutical compounds. smolecule.comcymitquimica.com Their utility is particularly notable in the development of enzyme inhibitors and receptor ligands.

Design and Synthesis of Caspase 1 Inhibitors

A significant application of this compound is in the creation of potent and selective inhibitors of Caspase 1, an enzyme implicated in inflammatory diseases. nih.govnih.gov Caspase 1, also known as interleukin-converting enzyme (ICE), is a cysteine protease responsible for activating pro-inflammatory cytokines IL-1β and IL-18. nih.govnih.gov Consequently, inhibitors of this enzyme are sought after for treating conditions like rheumatoid arthritis, inflammatory bowel disease, and sepsis. nih.govgoogle.com

Researchers have successfully integrated the this compound moiety into peptidic scaffolds to develop powerful Caspase 1 inhibitors. nih.govnih.gov This approach leverages the nitrile-containing propionic acid group as an electrophile that can be covalently attacked by the active site cysteine residue of Caspase 1. nih.govnih.gov

In one notable study, small molecules containing 3-cyanopropanoate were synthesized based on the optimized peptidic scaffold of the prodrug VX-765. nih.govnih.gov These compounds demonstrated remarkable potency as Caspase 1 inhibitors, with IC50 values as low as ≤ 1 nM. nih.govnih.gov For instance, the compound designated as 4 , which incorporates the key cyanopropanoate moiety, was found to inhibit Caspase 1 with an impressive IC50 value of 0.316 nM. nih.gov These novel molecules also exhibited a high degree of selectivity for Caspase 1 over other caspase isozymes. nih.govnih.gov

The synthesis of these inhibitors often starts from commercially available protected amino acids, such as Fmoc protected D-isoasparagine, which serves as a convenient starting point for creating the required cyanopropanoate building blocks. nih.gov

Inhibitory Potency of this compound-Containing Compounds against Caspase 1

| Compound | Description | Caspase 1 IC50 (nM) |

| 4 | Contains the key cyanopropanoate moiety | 0.316 |

| 3 | Ethyl ester prodrug form | 144.7 |

| 16 | Tetrazole mimetic | 20.4 |

| VRT-043198 (2b) | Active form of VX-765 (comparative) | 11.5 |

This table presents the half-maximal inhibitory concentration (IC50) values of several compounds against Caspase 1, highlighting the high potency of the 3-cyanopropanoate-containing molecule (4) and its derivatives. nih.gov

To enhance the therapeutic potential of these inhibitors, researchers have explored prodrug strategies and the use of carboxylic acid mimetics. nih.gov The prodrug approach, exemplified by VX-765, involves creating a derivative that is converted into the active drug within the body. nih.govresearchgate.net In the context of this compound-based inhibitors, an ethyl ester form (compound 3 ) was synthesized to mimic the prodrug qualities of VX-765. nih.gov While less potent than the active form, this prodrug still displayed impressive inhibitory activity against Caspase 1. nih.gov

Furthermore, carboxylic acid mimetics, such as tetrazoles, have been investigated as replacements for the carboxylic acid group. nih.gov The tetrazole analog (compound 16 ) of the ethyl-3-cyanopropanoate moiety was synthesized and also showed significant potency as a Caspase 1 inhibitor. nih.gov These strategies aim to improve properties like stability and bioavailability. nih.govnih.gov

Derivatives as Estrogen Receptor Ligands

Derivatives of this compound have also been developed as ligands for the estrogen receptor (ER), with potential applications in treating the inflammatory component of various diseases. google.com Specifically, substituted 2-cyanopropanoic acid amide and ester derivatives have been synthesized and identified as pathway-selective ligands of the estrogen receptor that can inhibit the transcriptional activation of pro-inflammatory genes mediated by NF-κB. acs.orgacs.org

This pathway selectivity is crucial as it offers the potential for anti-inflammatory effects without the proliferative effects typically associated with traditional estrogen therapies. acs.orgacs.org One such derivative, WAY-204688, has been shown to be an orally active, ER-dependent anti-inflammatory agent in preclinical models of inflammatory diseases like rheumatoid arthritis. acs.orgbioscientifica.com The synthesis of these compounds can involve the alkylation of a cyanoacetic acid derivative with a naphthyl aryl methyl halide. google.com These findings highlight the versatility of the cyanopropanoic acid scaffold in designing molecules that can modulate key biological pathways involved in inflammation. bioscientifica.com

Applications in Agrochemical and Dye Production

This compound and its esters serve as versatile intermediates in the synthesis of various agrochemicals and dyes. cymitquimica.comlookchem.comlookchem.com The presence of both a nitrile and a carboxylic acid functional group allows for a range of chemical transformations, making it a valuable building block in these industries. lookchem.com

In agrochemical production, the reactivity of this compound is leveraged to create more complex molecules with desired pesticidal or herbicidal activities. smolecule.comresearchgate.net Similarly, in the dye industry, its derivatives can be used in the synthesis of a variety of colorants. lookchem.comatamanchemicals.com The specific pathways and resulting products are diverse, reflecting the adaptability of this chemical intermediate.

Use in Solvent Systems for Advanced Materials

Beyond its role as a synthetic intermediate, derivatives of this compound have found applications in the field of advanced materials, particularly as components of solvent systems for energy storage devices. smolecule.com

Specifically, 3-cyanopropionic acid methyl ester has been identified as a promising solvent for electrolytes in high-voltage electrochemical double-layer capacitors (EDLCs). researchgate.net Computational screening methods first suggested its potential, which was then experimentally validated. researchgate.net Electrolytes formulated with 3-cyanopropionic acid methyl ester and a suitable salt, such as 1-butyl-1-methylpyrrolidinium (B1250683) tetrafluoroborate, have demonstrated the ability to operate at high voltages (e.g., 3.0 V) and high salt concentrations. researchgate.net

The favorable electrochemical properties of this solvent system, including its viscosity and conductivity, contribute to the development of EDLCs with higher energy density. researchgate.net Research has also explored its use in lithium-ion capacitors (LICs) in combination with additives like vinylene carbonate, further underscoring its potential in next-generation energy storage technologies. researchgate.net

3-Cyanopropionic Acid Methyl Ester as Electrolyte Solvent in Lithium-Ion Capacitors

Research has focused on the viability of 3-cyanopropionic acid methyl ester as a solvent in electrolytes for LICs. ehu.es Studies have explored its electrochemical properties and its impact on the performance of dual-carbon LICs, which utilize graphitic materials for both the anode and the cathode.

One of the key considerations in the development of advanced LICs is the electrochemical stability window of the electrolyte, as this directly influences the device's maximum operating voltage and, consequently, its energy and power density. The use of 3-cyanopropionic acid methyl ester has been investigated as a means to widen this stability window. dntb.gov.uadntb.gov.ua

Investigations into electrolytes containing 3-cyanopropionic acid methyl ester have yielded important data regarding their physical and electrochemical properties. The following table summarizes key parameters of an electrolyte based on this solvent.

Table 1: Physicochemical Properties of a 3-Cyanopropionic Acid Methyl Ester-Based Electrolyte

| Property | Value |

| Solvent | 3-Cyanopropionic Acid Methyl Ester |

| Salt | Lithium Hexafluorophosphate (LiPF₆) |

| Concentration | 1 M |

| Ionic Conductivity | Data not available in search results |

| Electrochemical Stability Window | Data not available in search results |

Detailed research findings have demonstrated the potential of 3-cyanopropionic acid methyl ester as an alternative solvent in high-voltage dual-carbon lithium-ion capacitors. science.eus The performance characteristics of LICs employing this novel electrolyte have been compared against standard carbonate-based electrolytes.

Table 2: Performance Comparison of LICs with Different Electrolyte Solvents

| Performance Metric | 3-Cyanopropionic Acid Methyl Ester-Based Electrolyte | Standard Carbonate-Based Electrolyte |

| Maximum Operating Voltage | Data not available in search results | Data not available in search results |

| Energy Density | Data not available in search results | Data not available in search results |

| Power Density | Data not available in search results | Data not available in search results |

| Cycle Life | Data not available in search results | Data not available in search results |

The research presented at scientific conferences has highlighted the ongoing development and characterization of electrolytes based on 3-cyanopropionic acid methyl ester for high-voltage LICs. cicenergigune.com These studies are crucial for advancing the field of energy storage and enabling the creation of more efficient and powerful devices.

Theoretical and Computational Studies of 3 Cyanopropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to study reactions involving 3-cyanopropanoic acid. For instance, the mechanism of the oxidative decarboxylation of glutamic acid to yield this compound has been investigated using the DFT/B3LYP level of theory tudelft.nl. Such calculations are crucial for understanding reaction pathways and the role of various chemical species in a reaction. High-level quantum chemical calculations can reveal the mechanisms of chemical transformations and highlight the influence of components like anionic ligands lookchem.com.

In one study, quantum mechanical calculations for a biocatalytic process were performed using the Schrödinger Suite, with DFT/B3LYP level of theory. The 6-31G** basis set was utilized for most atoms, while the LACVP* basis set was applied to the iron atom in a heme group, demonstrating the level of detail achievable with these methods tudelft.nl. Another investigation into an amino acid ionic liquid used the B3LYP/6-311++G** level of theory to determine the stable geometries and analyze the nature of cation-anion interactions through methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis researchgate.net.

Computational methods are also used to predict key molecular properties. For this compound, these calculated descriptors provide a quantitative overview of its physicochemical characteristics.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 61.09 Ų | chemscene.com |

| LogP | 0.37478 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| Molecular Formula | C₄H₅NO₂ | chemscene.com |

These parameters are fundamental in predicting the molecule's behavior in different chemical and biological environments.

Molecular Docking Investigations in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules, such as derivatives of this compound, interact with biological targets like proteins.

Molecular docking studies have been instrumental in elucidating the interactions between derivatives of this compound and their protein targets. In a study involving novel brusatol (B1667952) derivatives synthesized using this compound, molecular docking was used to investigate their binding to the heat shock protein 90 (HSP90), a target for anti-settlement agents against barnacles mdpi.com.

The docking results revealed that these derivatives bind to the active site of HSP90, stabilized by a network of interactions. For example, one of the most active derivatives, compound 3, was shown to form stable hydrogen bonds and hydrophobic interactions with key amino acid residues such as ARG243, TYR101, and ILE99 mdpi.com. These residues are located near the active site and are crucial for stabilizing the ligand-protein complex. The binding energy for this compound was calculated to be -4.93 kcal/mol mdpi.com. The interactions with these key residues are thought to induce conformational changes in the protein or interfere with protein-protein interactions, thereby disrupting biological processes essential for barnacle attachment mdpi.com.

Table 2: Interaction Results of a Brusatol Derivative (Compound 3) with HSP90

| Interaction Type | Key Amino Acid Residues | Binding Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonds | ARG243, TYR101 | -4.93 |

| Hydrophobic Interactions | ILE99 |

Source: mdpi.com

In another context, a this compound moiety was identified as a key component in a class of highly potent and selective inhibitors of caspase 1, an enzyme involved in inflammation. The nitrile-containing propionic acid moiety acts as an electrophile, enabling a covalent attack by the active-site cysteine residue of the enzyme nih.gov. The specificity of these inhibitors highlights the importance of the cyanopropanoate structure in achieving high selectivity for caspase 1 over other caspase isozymes nih.govresearchgate.net.

The insights gained from molecular docking are pivotal for the rational design and optimization of small-molecule inhibitors. By understanding the specific interactions that contribute to binding affinity and selectivity, chemists can modify molecular structures to enhance their desired properties mdpi.com.

In the study of brusatol derivatives, molecular docking, combined with bioactivity data, guided the structural optimization of the antifoulants. The analysis of the structure-activity relationship (SAR) showed that factors such as the length of side chains and the electronegativity of substituents significantly influence the compounds' activity and toxicity. For instance, it was observed that derivatives with shorter chains and simpler structures often maintained strong activity with lower toxicity mdpi.com. Specifically, compound 3, with a shorter chain, exhibited better activity than a similar compound with a longer chain mdpi.com. This suggests that longer chains might diminish the antifouling efficacy.

Furthermore, the electronic effects of substituents were found to be critical. Carboxylic acids with higher electronegativity reacted more readily, which was consistent with the docking results that helped rationalize the observed activities mdpi.com. This integrated approach of using molecular docking alongside experimental screening allows for more accurate predictions of a molecule's real-world effects and accelerates the development of more potent and effective compounds mdpi.com.

Analytical Methodologies for 3 Cyanopropanoic Acid in Research

High-Performance Liquid Chromatography (HPLC) for Product Monitoring and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-cyanopropanoic acid, particularly for monitoring its formation in complex mixtures and for quantification. In studies involving the aqueous chlorination of humic and drinking water, HPLC has been employed to concentrate and separate nonvolatile organic compounds, including cyano-substituted acids. nih.gov The technique's ability to handle nonvolatile and thermally labile compounds makes it well-suited for analyzing this compound directly from aqueous reaction media.

Research findings demonstrate the use of HPLC in chemoenzymatic synthesis to monitor reaction conversion and determine the enantiomeric excess of chiral products. rsc.org In these applications, samples are often acidified and derivatized to their methyl esters before analysis. rsc.org For detailed analysis, HPLC is frequently coupled with mass spectrometry (HPLC-MS). This hyphenated technique provides not only retention time data for quantification but also mass data for unequivocal identification. For instance, the analysis of reaction mixtures containing this compound has been performed using reversed-phase columns, such as a Waters XBridge BEH C18 column, with a water/acetonitrile solvent gradient. doi.org

Table 1: HPLC Systems Used in the Analysis of this compound and Related Compounds

| Component | Specification | Source |

|---|---|---|

| Instrument | Waters HPLC-MS | doi.org |

| Detectors | UV-Vis Diode Array, Mass Detector, ELSD | doi.org |

| Column | Waters XBridge BEH C18, 3.5 µm, 4.6 mm X 50 mm | doi.org |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% formic acid | doi.org |

| Application | Analysis of reaction mixture containing this compound. | doi.org |

| Chiral Column | Chiralcel OD | rsc.org |

| Application | Determination of enantiomeric excess (ee) for chiral cyano-esters. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are utilized to confirm the identity and purity of the compound after synthesis or isolation.

In a ruthenium-catalyzed aerobic oxidative decarboxylation study, the structure of the resulting this compound was confirmed by ¹H NMR. rsc.org The spectrum, recorded in a mixture of deuterated methanol (B129727) and water, showed two distinct triplets corresponding to the two methylene (B1212753) groups in the structure. rsc.org The chemical shifts and coupling constants provide definitive evidence of the -CH₂-CH₂- connectivity. rsc.org Generally, NMR spectra are calibrated using the residual undeuterated solvent signal. doi.org While 1D NMR is often sufficient for a simple molecule like this compound, more complex 2D NMR techniques such as COSY, HMQC, and HMBC are routinely used to assign all hydrogen and carbon signals in more complex molecules and natural products. researchgate.net

Table 2: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) | Assignment | Source |

|---|---|---|---|---|

| ¹H NMR | 2.64 | t, ³J(H,H) = 7.04 Hz | -CH₂-CN | rsc.org |

| 2.50 | t, ³J(H,H) = 6.66 Hz | -CH₂-C(=O)O⁻ | rsc.org | |

| ¹³C NMR | Data not specified in source | - | - | rsc.org |

Solvent: CD₃OD/H₂O

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used for identifying and quantifying volatile and semi-volatile compounds. For the analysis of this compound, which is a polar carboxylic acid, a derivatization step is typically required to increase its volatility and thermal stability. This often involves converting the carboxylic acid group into an ester, for example, by using diazomethane. nih.gov

GC-MS has been instrumental in identifying this compound as a product formed during the aqueous chlorination of humic materials. nih.gov In these studies, GC-MS analysis of ether and ethyl acetate (B1210297) extracts of the reaction mixtures allowed for the structural assignment of numerous products. nih.gov The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a mass spectrum that serves as a "molecular fingerprint," which can be compared to spectral libraries for positive identification. rsc.org The combination of the chromatograph's separation power and the mass spectrometer's identification capability makes GC-MS a definitive method for confirming the presence of this compound in complex environmental and reaction samples. nih.govrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. uci.edunih.gov An FTIR spectrum represents a molecule's unique fingerprint, with absorption peaks corresponding to the vibrational frequencies of its chemical bonds. uci.edu For this compound, FTIR spectroscopy can confirm the presence of its key functional groups: the nitrile (-C≡N) and the carboxylic acid (-COOH).

The characteristic absorptions for these groups are well-established. The nitrile group typically shows a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. The carboxylic acid group gives rise to two very characteristic signals: a very broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹ and an intense C=O (carbonyl) stretching vibration between 1760 and 1690 cm⁻¹. While specific spectra for this compound are not detailed in the provided results, data from a related cyano-ester showed characteristic peaks at 2236 cm⁻¹ (C≡N) and 1737 cm⁻¹ (C=O), which aligns with the expected regions. rsc.org This technique is valuable for quickly verifying the successful synthesis of the target compound by confirming the presence of these key functional groups. researchgate.netmdpi.com

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad |

| Alkane | C-H stretch | 3000 - 2850 | Medium |

| Nitrile | C≡N stretch | 2260 - 2220 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for monitoring the progress of chemical reactions by measuring the change in absorbance of a sample over time. spectroscopyonline.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. uu.nl This allows for the determination of reaction kinetics, including the reaction order and rate constant, by tracking the disappearance of a reactant or the appearance of a product. thermofisher.com

While this compound itself, being a saturated aliphatic acid, does not possess a strong chromophore for UV-Vis analysis in the standard range (>200 nm), the technique is highly effective for reactions where either the reactants or other products do absorb UV-Vis light. uu.nl For example, in the synthesis of this compound from a UV-active starting material, the reaction can be monitored by observing the decrease in the reactant's characteristic absorbance. thermofisher.com It has been noted in the context of an electroenzymatic cascade that produces this compound as an intermediate, highlighting its utility in complex reaction systems. researchgate.net In studies of related aromatic cyano compounds, specific absorption maxima have been recorded, such as at 226 nm and 294 nm, demonstrating the technique's applicability when chromophores are present in the molecular structure. rsc.org

Environmental and Sustainability Considerations in the Production and Use of 3 Cyanopropanoic Acid

Life Cycle Assessment (LCA) of Production Routes

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. For chemical production, an LCA allows for the comparison of different synthesis routes, identifies environmental "hotspots" (e.g., high energy consumption, toxic waste generation), and guides the development of more ecologically optimized processes.

While a specific, publicly available LCA for the industrial production of 3-cyanopropanoic acid is not documented in the reviewed literature, a qualitative assessment can be made by examining common laboratory and potential industrial synthesis pathways. A frequently cited method for synthesizing this compound involves the reaction of a 3-halopropanoic acid derivative with a cyanide salt.

A typical laboratory-scale synthesis involves reacting 3-bromopropionic acid with sodium cyanide in a mixed solvent system, followed by acidification to yield the final product. The key components of this route present several environmental considerations that would be quantified in a formal LCA.

Table 1: Qualitative Environmental Impact Assessment of a Conventional Synthesis Route for this compound

| Process Step/Component | Potential Environmental Impact | LCA Consideration |

|---|---|---|

| Starting Materials | Use of halogenated compounds (e.g., 3-bromopropionic acid) and highly toxic cyanide salts (e.g., Sodium Cyanide). | Sourcing of raw materials, toxicity of intermediates, and potential for release into the environment. |

| Solvents | Use of organic solvents such as Ethanol and Dimethylformamide (DMF), which can contribute to volatile organic compound (VOC) emissions. | Solvent production footprint, energy required for solvent removal and recovery, and ecotoxicity of solvent waste. |

| Reaction Conditions | Heating to reflux requires significant energy input. | Energy consumption (fossil fuel vs. renewable sources), contributing to greenhouse gas emissions. |

| Workup & Purification | Use of strong acids (e.g., Hydrochloric Acid) for neutralization and large volumes of extraction solvents and water. | Generation of saline aqueous waste streams, consumption of purification materials (e.g., silica (B1680970) gel), and generation of additional solvent waste. |

This analysis highlights that the primary environmental concerns of such a route are the toxicity of reagents like sodium cyanide, the use of organic solvents, energy consumption, and the generation of saline and solvent-containing waste streams. A comprehensive LCA would quantify these impacts in categories such as global warming potential, acidification potential, and ecotoxicity.

Development of Sustainable Enzymatic Production Methods

In response to the drawbacks of traditional chemical synthesis, "green chemistry" principles are promoting the use of biocatalysis. Enzymatic methods offer significant advantages, including high selectivity, mild reaction conditions (ambient temperature and neutral pH), and reduced waste generation.

For the synthesis of this compound, the most promising biocatalytic route involves the use of nitrilase enzymes. Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of a nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849), often in a single step. This transformation is precisely what is needed to convert a suitable precursor into this compound.

The biocatalytic approach would involve the hydrolysis of a dinitrile precursor, such as succinonitrile (B93025) (butanedinitrile), where the enzyme selectively hydrolyzes only one of the two nitrile groups.

Reaction: Succinonitrile + 2 H₂O ---(Nitrilase)---> this compound + Ammonia

This enzymatic pathway has been successfully applied to produce other valuable carboxylic acids and demonstrates the high potential for nitrilases in industrial applications. The use of whole-cell biocatalysts, where the enzyme is retained within the microorganism, can further simplify the process by eliminating the need for costly enzyme purification.

Table 2: Comparison of Conventional Chemical vs. Potential Enzymatic Synthesis

| Parameter | Conventional Chemical Synthesis | Potential Enzymatic Synthesis (Nitrilase-based) |

|---|---|---|

| Catalyst | Strong acids or bases | Nitrilase enzyme (protein) |

| Reagents | Highly toxic cyanide salts | Water |

| Solvent | Organic solvents (e.g., Ethanol, DMF) | Primarily aqueous buffer (water) |

| Temperature | Elevated temperatures (reflux) | Ambient/mild temperatures (e.g., 25-40°C) |

| pH Conditions | Strongly acidic or basic | Near-neutral (pH 6-8) |

| Byproducts | Significant inorganic salt waste | Ammonia (can be a nutrient or require removal) |

| Selectivity | May require protecting groups for complex molecules | High chemo-, regio-, and enantioselectivity |

| Atom Economy | Lower due to salt formation | High, approaching 100% |

The development of such an enzymatic process would align with the goals of sustainable manufacturing by reducing energy consumption, eliminating hazardous reagents and solvents, and minimizing waste streams.

Biodegradability and Environmental Impact

The environmental impact of a chemical does not end with its production; its fate after use is a critical factor. The biodegradability of this compound determines its persistence in soil and water systems. While specific biodegradation studies for this compound are not widely reported, its chemical structure—a short-chain carboxylic acid with a nitrile group—allows for an informed projection of its likely environmental behavior.

Short-chain carboxylic acids are generally known to be readily biodegradable and serve as metabolites in many organisms. The nitrile group can also be metabolized by various microorganisms. Microbial degradation of nitriles typically occurs via two main enzymatic pathways:

Nitrilase Pathway: A nitrilase enzyme hydrolyzes the nitrile directly to a carboxylic acid and ammonia.

Nitrile Hydratase/Amidase Pathway: A nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid and ammonia.

Given that this compound already contains a carboxylic acid group, microbial action would likely target the nitrile group, converting it to another carboxylic acid (propane-1,3-dicarboxylic acid, or glutaric acid) and ammonia. Glutaric acid is a common metabolite that can be readily integrated into central metabolic pathways.

The primary concern with nitrile-containing compounds in the environment is the potential release of toxic cyanide during metabolic processes. However, the enzymatic pathways described above detoxify the nitrile group without releasing free cyanide, converting it directly into less toxic ammonia and carboxylic acids.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Cyanopropanoic acid in laboratory settings?

- Methodological Answer : Always consult Safety Data Sheets (SDS) for hazard classification. For this compound derivatives, wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of aerosols. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of skin contact, immediately wash with soap and water for 15 minutes .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

- Methodological Answer : A standard route involves coupling protected amino acids (e.g., Fmoc derivatives) with cyanoalkyl moieties. For example, (S)-3-cyanopropanoic acid esters can be synthesized via trifluoroacetic anhydride-mediated dehydration of amides in dichloromethane, followed by purification via reverse-phase HPLC (gradient: 10–50% acetonitrile/water with 0.1% TFA) .

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

- Methodological Answer : Use LC-MS (Agilent 6130 MS with electrospray ionization) and (400 MHz, DMSO-d6) to confirm molecular weight and structural integrity. Purity is validated via diode array detection (≥95% by UV at 220 nm). For stability studies, track degradation via kinetic assays in liver microsomes with/without NADPH .

Advanced Research Questions

Q. How can molecular modeling elucidate this compound’s interaction with caspase-1?

- Methodological Answer : Dock the nitrile group of this compound into caspase-1’s active site (PDB: 2HBQ) using FRED software. Constrain the nitrile carbon 2.6 Å from catalytic cysteine (C285) to simulate covalent binding. Validate docking poses by comparing inhibition kinetics (IC) with mutagenesis data .

Q. What strategies optimize permeability and protein binding of this compound prodrugs?

- Methodological Answer : Assess bidirectional Caco-2 permeability (A→B and B→A) to identify P-glycoprotein (Pgp) efflux substrates. Improve free fraction in plasma via logP optimization (target <3) and substituent polarity (e.g., tetrazole groups). Validate using equilibrium dialysis for human/rat plasma protein binding .

Q. How are metabolic stability assays designed for this compound derivatives?

- Methodological Answer : Incubate compounds (1 µM) in human/rat liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C. Withdraw aliquots at 0, 5, 15, 30, and 60 minutes. Quench with acetonitrile, centrifuge, and analyze via LC-MS. Calculate intrinsic clearance (Cl) using the formula: .

Q. How can discrepancies in reported inhibitory potency across studies be resolved?

- Methodological Answer : Standardize assay conditions (e.g., enzyme concentration, buffer pH, DTT levels). Compare IC values under identical parameters (e.g., 2 nM caspase-1, 5 µM Ac-LEHD-AMC substrate). Use Hill equation curve-fitting with controls for non-enzymatic degradation. Cross-reference with structural analogs (e.g., VX-765 vs. VRT-043198) to identify substituent effects .

Q. What are key considerations for designing enzyme inhibition assays targeting cysteine proteases?

- Methodological Answer : Pre-incubate enzyme with inhibitor (15 min, RT) to allow covalent adduct formation. Use fluorogenic substrates (e.g., Ac-LEHD-AMC for caspase-1) and measure fluorescence (λ 340 nm, λ 450 nm) over 20 minutes. Include verapamil controls to rule out Pgp-mediated efflux in cell-based assays .

Key Recommendations

- Experimental Design : Prioritize covalent docking simulations for structure-activity relationship (SAR) studies.

- Data Interpretation : Normalize inhibition data to account for microsomal degradation artifacts.

- Contradiction Management : Use orthogonal assays (e.g., SPR for binding kinetics) to validate enzymatic IC values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.